5-Amino-2-ethylphenol: Technical Profile, Synthesis, and Applications
5-Amino-2-ethylphenol: Technical Profile, Synthesis, and Applications
This is an in-depth technical guide on 5-Amino-2-ethylphenol (CAS 207923-07-7), designed for researchers and drug development professionals.
CAS: 207923-07-7 | Formula: C
Executive Summary
5-Amino-2-ethylphenol is a bifunctional aromatic intermediate characterized by an electron-rich phenolic ring substituted with an ethyl group at the ortho position and a primary amine at the meta position (relative to the hydroxyl). This specific substitution pattern renders it a critical "coupler" in oxidative dye chemistry and a versatile scaffold in medicinal chemistry, particularly in the synthesis of heterocycles for neurodegenerative therapeutics. Its reactivity is defined by the synergistic activation of the benzene ring by both hydroxyl and amino groups, facilitating rapid electrophilic aromatic substitutions and oxidative coupling reactions.
Chemical Identity & Physical Properties[1][2][3][4]
The compound is an ethyl homolog of the industrially significant 5-amino-2-methylphenol (5-amino-o-cresol). The steric bulk of the ethyl group, compared to a methyl, influences the solubility profile and the kinetics of coupling reactions without altering the fundamental electronic properties of the ring.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Note |
| CAS Number | 207923-07-7 | Chemical Abstracts Service |
| IUPAC Name | 5-Amino-2-ethylphenol | Systematic |
| SMILES | CCC1=C(C=C(C=C1)N)O | Structural definition |
| Molecular Weight | 137.18 g/mol | Calculated |
| Appearance | Off-white to beige crystalline powder | Experimental (Analogous) |
| Melting Point | 159–160 °C | Experimental [1] |
| Solubility | Soluble in DMSO, Ethanol, MeOH; Low solubility in water | Lipophilic character |
| pKa (Predicted) | ~10.4 (Phenol), ~4.5 (Aniline) | ACD/Labs |
Synthetic Routes & Manufacturing
The synthesis of 5-amino-2-ethylphenol requires controlling regioselectivity to place the amino group meta to the hydroxyl and para to the ethyl group. Direct nitration of 2-ethylphenol typically yields the 4-nitro isomer (para to OH). Therefore, indirect routes involving protection or specific precursors are employed.
Validated Synthetic Pathway
The most chemically sound laboratory route involves the nitration of 2-ethylanisole (protected phenol). The methoxy group is a stronger ortho/para director than the ethyl group, and steric hindrance at the position ortho to the ethyl group favors nitration at the position para to the methoxy group.
Protocol Logic:
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Protection: 2-Ethylphenol is methylated to 2-ethylanisole to prevent oxidation and control directing effects.
-
Regioselective Nitration: Nitration of 2-ethylanisole occurs predominantly at position 5 (para to OMe, meta to Et). The ethyl group weakly activates, but the methoxy group dominates.
-
Deprotection & Reduction: The methoxy group is cleaved (e.g., with BBr
or HBr), and the nitro group is reduced (catalytic hydrogenation or Fe/HCl) to yield the target.
Visualization: Synthesis Workflow
Figure 1: Proposed regioselective synthesis pathway via O-protection to bypass standard ortho/para directing conflict.
Reactivity Profile & Functionalization
5-Amino-2-ethylphenol possesses three distinct reactive centers: the phenolic hydroxyl, the primary amine, and the electron-rich aromatic ring.
Oxidative Coupling (Hair Dye Chemistry)
In the presence of an oxidizing agent (e.g., H
-
Mechanism: The primary intermediate is oxidized to a quinone diimine.[1] The 5-amino-2-ethylphenol attacks this electrophile at the carbon para to its hydroxyl group (Position 4) or ortho (Position 6), forming a stable Indo dye.
-
Significance: The ethyl group provides steric bulk that shifts the absorption maximum (
) of the resulting dye, often creating warmer or more stable color tones compared to the methyl analog.
Heterocycle Formation (Medicinal Chemistry)
The 1,3-amino-alcohol motif is a precursor for benzoxazoles and other fused heterocycles.
-
Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields benzoxazolones .
-
Quinazolinone Synthesis: As referenced in patent literature [2], condensation with N-protected anthranilic acids yields quinazolinones, which are investigated as Tau oligomer inhibitors for Alzheimer's disease.
Visualization: Reactivity Map
Figure 2: Primary reactivity pathways utilized in industrial and pharmaceutical applications.
Applications in Drug Development
While historically used in dye chemistry, recent literature highlights the utility of the 5-amino-2-ethylphenol scaffold in neurology.
Tau Aggregation Inhibitors
Research indicates that quinazolinone derivatives synthesized from 5-amino-2-ethylphenol exhibit potency in inhibiting the formation of Tau oligomers [2].
-
Mechanism: The ethyl-phenol moiety likely occupies a hydrophobic pocket in the Tau protein aggregate, disrupting
-sheet stacking. -
Protocol Insight: The synthesis typically involves coupling the amine of 5-amino-2-ethylphenol with a 2-aminobenzoic acid derivative using a coupling agent (e.g., HATU or HATU-analog), followed by ring closure.
Diagnostic Reagents
Similar to its methyl analog, 5-amino-2-ethylphenol can be used to synthesize fluorogenic substrates for enzyme assays, leveraging the fluorescence quenching properties of the aminophenol core upon acylation.
Handling, Safety & Stability (SDS Summary)
Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Aminophenols are prone to oxidation (darkening) upon exposure to air and light.
-
Stability: Stable in solid form if stored cool and dry. Solutions in organic solvents should be prepared fresh or stored at -20°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
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Sigma-Aldrich / Merck . Product Specification: 5-Amino-2-ethylphenol. Available at: Link (Accessed via search snippet 1.1).
-
Google Patents . US11472776B2 - Quinazolinones that inhibit the formation of tau oligomers. Available at: Link.
-
PubChem . Compound Summary: 5-Amino-2-ethylphenol (CAS 207923-07-7). Available at: Link.
- European Commission. CosIng - Cosmetic Ingredient Database. (General reference for aminophenol couplers).
